(S)-2-(4-Benzylpiperazin-2-yl)acetonitrile
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Overview
Description
(S)-2-(4-Benzylpiperazin-2-yl)acetonitrile is a chiral compound that features a piperazine ring substituted with a benzyl group and an acetonitrile group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Benzylpiperazin-2-yl)acetonitrile typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines.
Benzylation: The piperazine ring is then benzylated using benzyl halides under basic conditions.
Introduction of the Acetonitrile Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(4-Benzylpiperazin-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrile group to primary amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction may produce primary amines.
Scientific Research Applications
(S)-2-(4-Benzylpiperazin-2-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the design of new drugs.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (S)-2-(4-Benzylpiperazin-2-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
®-2-(4-Benzylpiperazin-2-yl)acetonitrile: The enantiomer of the compound, which may have different biological activities.
N-Benzylpiperazine: A simpler analog that lacks the acetonitrile group.
4-Benzylpiperidine: A structurally related compound with a piperidine ring instead of piperazine.
Uniqueness
(S)-2-(4-Benzylpiperazin-2-yl)acetonitrile is unique due to its specific chiral configuration and the presence of both benzyl and acetonitrile groups, which may confer distinct biological properties compared to its analogs.
Properties
Molecular Formula |
C13H17N3 |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
2-[(2S)-4-benzylpiperazin-2-yl]acetonitrile |
InChI |
InChI=1S/C13H17N3/c14-7-6-13-11-16(9-8-15-13)10-12-4-2-1-3-5-12/h1-5,13,15H,6,8-11H2/t13-/m0/s1 |
InChI Key |
PCQVUQWSWFRWSU-ZDUSSCGKSA-N |
Isomeric SMILES |
C1CN(C[C@@H](N1)CC#N)CC2=CC=CC=C2 |
Canonical SMILES |
C1CN(CC(N1)CC#N)CC2=CC=CC=C2 |
Origin of Product |
United States |
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